molecular formula C8H12N2O B14843620 2-(Aminomethyl)-3-(methylamino)phenol

2-(Aminomethyl)-3-(methylamino)phenol

Cat. No.: B14843620
M. Wt: 152.19 g/mol
InChI Key: IKMNRVIKQMMLHQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-(methylamino)phenol is an organic compound with the molecular formula C9H12N2O This compound is known for its unique structure, which includes both an aminomethyl and a methylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-(methylamino)phenol typically involves the reaction of 2-nitrobenzaldehyde with methylamine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-(methylamino)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-3-(methylamino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-(methylamino)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and down-regulation of virulence genes . This inhibition occurs through the binding of the compound to the SarA protein, thereby interfering with its regulatory functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 3-(Methylamino)phenol
  • 2-(Methylamino)phenol

Uniqueness

2-(Aminomethyl)-3-(methylamino)phenol is unique due to the presence of both aminomethyl and methylamino groups on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional agent in various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(aminomethyl)-3-(methylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10-7-3-2-4-8(11)6(7)5-9/h2-4,10-11H,5,9H2,1H3

InChI Key

IKMNRVIKQMMLHQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)O)CN

Origin of Product

United States

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